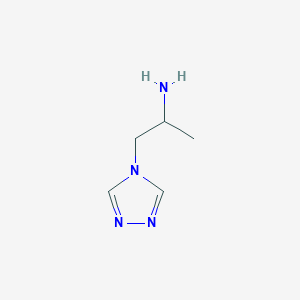

1-(4H-1,2,4-triazol-4-yl)propan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1,2,4-triazol-4-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-5(6)2-9-3-7-8-4-9/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMJVQKPXSMCJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NN=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4h 1,2,4 Triazol 4 Yl Propan 2 Amine and Its Analogs

General Strategies for 1,2,4-Triazole (B32235) Ring Formation

The construction of the 1,2,4-triazole ring can be achieved through various synthetic routes, each offering advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Cycloaddition reactions, particularly [3+2] cycloadditions, represent a powerful tool for constructing five-membered heterocyclic rings like triazoles. researchgate.netuzhnu.edu.ua These reactions involve the combination of a three-atom component with a two-atom component to form the ring.

While the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent "click chemistry" reaction, it characteristically yields 1,4-disubstituted 1,2,3-triazole isomers, not the 1,2,4-triazole core. nih.govjetir.orgnih.govbohrium.com However, other variants of cycloaddition are highly effective for synthesizing 1,2,4-triazoles. A common strategy involves the reaction of nitrile imines, generated in situ from hydrazonoyl chlorides, with nitriles. mdpi.com This method provides a regioselective pathway to various substituted 1,2,4-triazoles. Similarly, copper-catalyzed three-component reactions involving diazonium salts, nitrile ylides, and other partners can afford structurally diverse 1,2,4-triazoles under mild conditions. researchgate.netisres.org

Table 1: Cycloaddition Strategies for 1,2,4-Triazole Synthesis

| Reaction Type | Key Precursors | Catalyst/Conditions | Outcome | References |

|---|---|---|---|---|

| [3+2] Cycloaddition | Hydrazonoyl Chlorides (Nitrile Imines) + Nitriles | Base (e.g., Triethylamine) | Regioselective formation of 1,2,4-triazoles | researchgate.netmdpi.com |

| [3+2] Cycloaddition | Nitrile Ylides + Diazonium Salts | Copper Catalyst | Diverse substituted 1,2,4-triazoles | researchgate.netisres.org |

| [3+2] Cycloaddition | Organo-cyanamide ions + Nitrile Imines | Base | 1,2,4-triazol-3-imines | researchgate.net |

One of the most classical and widely used methods for 1,2,4-triazole synthesis involves the cyclization of precursors derived from hydrazines. Hydrazones, which contain highly reactive nitrogen pairs, can be converted to 1,2,4-triazoles by reacting with amines under oxidative conditions, for instance, using an iodine/tert-butyl hydroperoxide (I₂/TBHP) system. frontiersin.orgnih.gov

A particularly robust pathway proceeds through thiosemicarbazide (B42300) intermediates. researchgate.net These are typically formed by reacting an acyl hydrazide with an isothiocyanate. nih.gov The resulting acylthiosemicarbazide undergoes cyclization in the presence of a base, such as sodium hydroxide, to yield a 1,2,4-triazole-3-thione (or mercapto-1,2,4-triazole). nih.govnih.gov Another common approach involves reacting acid hydrazides with carbon disulfide in a basic medium, followed by treatment with hydrazine (B178648) hydrate (B1144303) to form the triazole ring. ijpcbs.comrdd.edu.iq

Table 2: 1,2,4-Triazole Synthesis from Hydrazine-Derived Precursors

| Precursor Type | Key Reagents | Typical Conditions | Intermediate/Product | References |

|---|---|---|---|---|

| Hydrazone | Amine, I₂/TBHP | Oxidative Cyclization | Substituted 1,2,4-triazole | frontiersin.orgnih.govrsc.org |

| Acyl Hydrazide | Isothiocyanate | Reaction in Ethanol | Acylthiosemicarbazide | nih.gov |

| Acylthiosemicarbazide | NaOH (aq) | Basic Cyclization | 1,2,4-Triazole-3-thione | nih.gov |

| Acid Hydrazide | CS₂, KOH, Hydrazine Hydrate | Multi-step one-pot | 4-Amino-1,2,4-triazole-3-thiol | ijpcbs.comrdd.edu.iq |

| Thiosemicarbazide | Carboxylic Acid, POCl₃ | Cyclocondensation | Amino-substituted 1,2,4-triazole | nih.gov |

The synthesis of functionalized 1,2,4-triazoles often requires a multi-step approach, allowing for the controlled introduction of various substituents. chemmethod.comijpcbs.com A common sequence begins with the conversion of a carboxylic acid or its ester to the corresponding acid hydrazide by reacting it with hydrazine hydrate. ijpcbs.comrdd.edu.iq This hydrazide serves as a versatile building block.

From the acid hydrazide, several pathways can be followed:

Formation of Schiff Bases: Condensation with an aldehyde or ketone.

Formation of Thiosemicarbazides: Reaction with isothiocyanates, leading to subsequent cyclization. nih.gov

Formation of Oxadiazoles: An alternative cyclization pathway under different conditions.

A representative multi-step synthesis might involve starting with a commercially available ester, converting it to an acid hydrazide, reacting it with carbon disulfide and a base to form a dithiocarbazate salt, and finally cyclizing with hydrazine to yield the 4-amino-1,2,4-triazole (B31798) ring. ijpcbs.comrdd.edu.iqnih.gov This step-wise construction allows for purification of intermediates and offers flexibility in the design of the final molecule.

Synthesis of the 1-(4H-1,2,4-triazol-4-yl)propan-2-amine Scaffold

To synthesize the target compound, the propan-2-amine moiety must be incorporated. This can be achieved either by starting with a precursor that already contains this fragment or by attaching it to a pre-formed triazole ring.

A logical approach to synthesizing this compound involves using a hydrazine derivative that carries the propan-2-amine side chain. For instance, a protected form of 1-hydrazinylpropan-2-amine could be reacted with a formic acid equivalent to construct the 4-substituted-4H-1,2,4-triazole ring.

Alternatively, a more common and versatile approach starts with 4-amino-1,2,4-triazole. This key intermediate can be synthesized by reacting hydrazine with formic acid, often in the presence of an acid catalyst. google.com Once 4-amino-1,2,4-triazole is obtained, the propan-2-amine side chain can be introduced via N-alkylation. This could potentially be achieved by reacting it with a suitable three-carbon electrophile, such as 1-bromo-2-propanone, followed by reductive amination. Another possibility is the reaction with propylene (B89431) oxide followed by conversion of the resulting secondary alcohol to an amine.

The propan-2-amine moiety in the target compound contains a chiral center at the second carbon atom. Therefore, stereoselective synthesis is a critical consideration for producing enantiomerically pure forms of this molecule or its analogs.

A powerful strategy for achieving stereoselectivity is to employ a chiral pool approach, starting from readily available, enantiopure building blocks such as natural amino acids. nih.gov For the synthesis of this compound, a suitable chiral precursor would be either D- or L-alanine.

A potential stereoselective route could involve the following steps:

Reduction of the carboxylic acid of protected alanine (B10760859) to the corresponding amino alcohol (alaninol).

Conversion of the hydroxyl group to a leaving group (e.g., tosylate or mesylate) and subsequent displacement to introduce the hydrazine moiety, thereby forming a chiral hydrazinylpropan-amine precursor.

Cyclization of this chiral hydrazine with a one-carbon unit (like formic acid or its derivatives) to form the 4-substituted-1,2,4-triazole ring, preserving the stereocenter.

Such methods, which build the desired molecule from a chiral synthon, are well-established for creating chiral heterocyclic compounds and ensure that the final product is obtained in a specific stereoisomeric form. nih.govresearchgate.net

Green Chemistry Principles in Compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of 1,2,4-triazole derivatives to minimize hazardous waste, reduce reaction times, and improve energy efficiency. Key green methodologies include microwave-assisted and ultrasound-assisted synthesis, as well as the development of solvent-free protocols.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating. This technology significantly reduces reaction times for the synthesis of 1,2,4-triazole systems compared to conventional heating methods. For instance, the synthesis of various 1,2,4-triazole derivatives, including those with amino functionalities, has been achieved in minutes with high yields under microwave irradiation. rsc.orgpnrjournal.com One approach involves the microwave-assisted reaction of hydrazides with other reagents to form the triazole ring. researchgate.net For example, N-((4-ethyl piperazine-1-yl) methyl-4H-(substituted) hydrobromides of 1,2,4-triazole-3-amine were synthesized by reacting with substituted anilines under microwave irradiation at 350W for 20 minutes. pnrjournal.com Another green aspect of microwave synthesis is the potential for solvent-free reactions, further reducing the environmental footprint. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative green approach. The phenomenon of acoustic cavitation enhances mass transfer and accelerates reaction rates. Ultrasound-assisted synthesis of 1,2,4-triazole derivatives has been shown to produce high yields in shorter reaction times compared to conventional methods. nih.govasianpubs.orgasianpubs.org For example, a series of novel N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives were synthesized in significant yields (75-89%) within 40-80 minutes using ultrasound irradiation, whereas conventional methods required 16-26 hours for lower to moderate yields (60-75%). nih.gov This method is valued for its operational simplicity and energy efficiency. asianpubs.orgasianpubs.org

Solvent-Free Protocols: The development of solvent-free or solid-phase synthesis methods is a cornerstone of green chemistry. These protocols minimize the use of volatile organic compounds, which are often toxic and difficult to dispose of. While specific solvent-free protocols for this compound are not extensively documented, the synthesis of related 1,2,4-triazole derivatives under solvent-free conditions has been reported, often in conjunction with microwave or grinding techniques. researchgate.net

| Green Chemistry Method | Key Advantages | Example Application in 1,2,4-Triazole Synthesis | Typical Reaction Time Reduction |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, higher yields, potential for solvent-free conditions. | Synthesis of N-substituted 1,2,4-triazole-3-amines. pnrjournal.com | Hours to minutes. rsc.org |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, energy efficiency, operational simplicity. | Synthesis of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives. nih.gov | Hours to minutes. nih.gov |

| Solvent-Free Protocols | Eliminates or reduces the use of hazardous solvents, simplifies work-up, lowers environmental impact. | Grinding synthesis of 4-amino-4H-1,2,4-triazole derivatives. researchgate.net | Varies depending on the specific reaction. |

Preparation of Substituted Derivatives and Analogs of this compound

The preparation of derivatives and analogs of this compound is crucial for exploring structure-activity relationships and developing new therapeutic agents. Modifications can be made at the triazole ring, on the propan-2-amine side chain, or by integrating other pharmacologically active moieties.

Chemical Modifications at the Triazole Ring

Modifications at the triazole ring can involve N-substitution or C-substitution, allowing for the introduction of a wide range of functional groups to modulate the compound's properties.

N-Substitution: The 1,2,4-triazole ring has multiple nitrogen atoms that can be substituted. The alkylation of 1,2,4-triazole itself typically yields a mixture of 1- and 4-substituted isomers. researchgate.net The synthesis of 4-alkyl-4H-1,2,4-triazole derivatives has been achieved through methods like the Suzuki cross-coupling reaction of bromine-containing 4-alkyl-4H-1,2,4-triazoles with various boronic acids. nih.gov The reaction of diacylhydrazines with aromatic amines is a common method for synthesizing 3,4,5-trisubstituted 4H-1,2,4-triazoles. nih.gov

C-Substitution: The carbon atoms at the 3- and 5-positions of the 1,2,4-triazole ring are also amenable to substitution. One strategy involves the copper-catalyzed synthesis of 4,5-disubstituted 1,2,4-triazoles from arylidenearylthiosemicarbazides, which proceeds via a desulfurization process. acs.org This method demonstrates the selective formation of a C-N bond over a C-S bond. acs.orgresearchgate.net Another approach is the annulation of nitriles with hydrazines, which can produce a wide range of 1,3,5-trisubstituted 1,2,4-triazoles in good to excellent yields. rsc.org

Modifications on the Propan-2-amine Chain and its Attachments

While specific literature on the modification of the propan-2-amine chain of this compound is limited, general principles of amine chemistry can be applied. The primary amine of the propan-2-amine moiety can be a site for various chemical transformations. For example, it can be acylated to form amides, alkylated to form secondary or tertiary amines, or reacted with aldehydes or ketones to form Schiff bases. chemmethod.com These modifications can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. In broader studies of 1,2,4-triazole derivatives, amino acid fragments have been incorporated to create novel analogs with potent biological activities. nih.gov

Hybrid Compounds Integrating Other Pharmacophores

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a common approach to develop new drugs with improved efficacy or a dual mode of action. The 1,2,4-triazole scaffold is a versatile building block for creating such hybrid compounds.

For instance, new hybrid compounds containing indole (B1671886), triazole, and an alkyl moiety have been synthesized via the alkylation of 4-aryltriazolethiones. nih.gov Another example is the synthesis of hybrid molecules bearing fluorinated 1,2,4-triazole and 1H-1,2,3-triazole moieties. nih.gov The synthesis of these hybrids often starts with the construction of the 1,2,4-triazole ring, followed by the introduction of the second pharmacophore through a suitable linker. For example, 1,2,4-triazole derivatives have been linked to piperazine (B1678402) moieties to create novel antifungal agents. pnrjournal.com

| Modification Site | Type of Modification | Synthetic Strategy | Example of Resulting Structure |

|---|---|---|---|

| Triazole Ring | N-Substitution | Alkylation of 1,2,4-triazole; Suzuki cross-coupling of halo-triazoles. researchgate.netnih.gov | 4-Alkyl-3,5-diaryl-4H-1,2,4-triazole |

| C-Substitution | Copper-catalyzed desulfurization of arylidenearylthiosemicarbazides; Annulation of nitriles with hydrazines. acs.orgrsc.org | 4,5-Disubstituted-1,2,4-triazole | |

| Propan-2-amine Chain | N-Acylation, N-Alkylation, Schiff base formation | Reaction with acyl chlorides, alkyl halides, or aldehydes/ketones. chemmethod.com | N-Acyl or N-Alkyl derivatives |

| Hybrid Compounds | Integration of other pharmacophores | Alkylation of triazolethiones with other heterocyclic moieties; Linking to moieties like indole or piperazine. pnrjournal.comnih.gov | Indolyl-1,2,4-triazole hybrids |

Spectroscopic and Structural Characterization of 1 4h 1,2,4 Triazol 4 Yl Propan 2 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

¹H-NMR Spectroscopy

The proton NMR spectrum of 1-(4H-1,2,4-triazol-4-yl)propan-2-amine is expected to display characteristic signals corresponding to each type of proton in the molecule. Based on data from analogous structures, the anticipated chemical shifts (δ) are outlined below. researchgate.net The two protons on the triazole ring (C5-H) are chemically equivalent in a 4-substituted 1,2,4-triazole (B32235) and would appear as a singlet in the aromatic region. researchgate.net The protons of the propan-2-amine side chain would exhibit distinct signals, including a doublet for the terminal methyl group, a multiplet for the methine (CH) proton, a doublet for the methylene (B1212753) (CH₂) protons adjacent to the triazole ring, and a broad singlet for the amine (NH₂) protons. urfu.ru

¹³C-NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct peaks are expected for the two carbons of the triazole ring and the three carbons of the propan-2-amine side chain. The triazole ring carbons typically resonate at lower field due to their aromaticity and the presence of electronegative nitrogen atoms. researchgate.net In similar 4-amino-4H-1,2,4-triazole derivatives, the triazole carbons have been observed around 144.9 ppm. researchgate.net The aliphatic carbons of the side chain would appear at a higher field.

Table 1: Predicted NMR Data for this compound

| ¹H-NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Triazole-H | ~8.0-9.0 | s | 2H | C5-H |

| Amine-H | Variable | br s | 2H | -NH₂ |

| Methylene-H | ~4.0-4.5 | d | 2H | N-CH₂ |

| Methine-H | ~3.0-3.5 | m | 1H | CH-NH₂ |

| Methyl-H | ~1.1-1.3 | d | 3H | -CH₃ |

| ¹³C-NMR | Predicted δ (ppm) | Assignment | ||

| Triazole-C | ~140-150 | C3/C5 | ||

| Methylene-C | ~50-60 | N-CH₂ | ||

| Methine-C | ~45-55 | CH-NH₂ | ||

| Methyl-C | ~20-25 | -CH₃ |

Mass Spectrometry (MS/HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

The molecular formula for this compound is C₅H₁₀N₄, corresponding to a molecular weight of approximately 126.16 g/mol . In an MS experiment, this would be observed as the molecular ion peak (M⁺).

The fragmentation of this compound under electron ionization is expected to follow pathways characteristic of both the triazole ring and the aliphatic amine side chain. General studies on 1,2,4-triazoles indicate that a common fragmentation involves the cleavage of bonds within the heterocyclic ring, such as the N1–N2 and N4–C5 bonds. ijsr.net For the propan-2-amine moiety, a characteristic fragmentation is the loss of a methyl radical (•CH₃) to form a stable iminium cation [CH₃CHNH₂]⁺ at m/z 44, which is often the base peak for propan-2-amine itself. docbrown.info Therefore, the mass spectrum of the title compound would likely show a molecular ion peak at m/z 126 and significant fragment ions corresponding to the triazole ring and the propan-2-amine side chain.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Identity |

| [M]⁺ | 126 | Molecular Ion |

| [M - CH₃]⁺ | 111 | Loss of a methyl group |

| [C₂H₃N₃]⁺ | 69 | Triazole ring fragment |

| [C₃H₈N]⁺ | 58 | Propan-2-amine fragment |

| [C₂H₆N]⁺ | 44 | [CH₃CHNH₂]⁺, possible base peak |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its amine and triazole functionalities.

Key expected absorptions include N-H stretching vibrations for the primary amine group, typically seen as a pair of bands in the 3300-3500 cm⁻¹ region. Aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹. The triazole ring itself gives rise to several characteristic bands, including C=N and N-N stretching vibrations in the 1400-1650 cm⁻¹ region. researchgate.netnih.gov

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | N-H stretch | Primary Amine |

| 2850-2980 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1640 | C=N stretch | Triazole Ring |

| ~1530 | C=C stretch (aromatic-like) | Triazole Ring |

| ~1430 | N-N stretch | Triazole Ring |

| ~1160 | C-N stretch | Aliphatic Amine |

Elemental Analysis for Compositional Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is crucial for confirming the molecular formula. For a pure sample of this compound (C₅H₁₀N₄), the experimentally determined percentages should align closely (typically within ±0.4%) with the calculated theoretical values. urfu.ru

Table 4: Elemental Composition of C₅H₁₀N₄

| Element | Symbol | Atomic Weight | Theoretical % |

| Carbon | C | 12.011 | 47.59 |

| Hydrogen | H | 1.008 | 7.99 |

| Nitrogen | N | 14.007 | 44.41 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for this compound is not available, studies on analogous compounds provide insight into the expected structural features.

For instance, the crystal structure of 1-(4-Hydroxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one revealed the dihedral angles between the triazole and benzene (B151609) rings. researchgate.net In the solid state, molecules of this compound would likely be linked by intermolecular hydrogen bonds involving the primary amine (N-H···N), forming complex networks that stabilize the crystal lattice. Crystallographic analysis would provide precise data on bond lengths, bond angles, and intermolecular contacts, confirming the molecular connectivity and conformation in the solid state. rsc.orgmdpi.com

Tautomerism Studies (if relevant to the compound's structure)

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. The 1,2,4-triazole ring system can exhibit annular prototropic tautomerism, existing as 1H- and 4H-tautomers. ijsr.net However, in the case of this compound, the propan-2-amine group is substituted at the N4 position of the triazole ring. This substitution effectively "locks" the ring into the 4H-tautomeric form, preventing the typical 1H ⇌ 4H equilibrium.

While annular tautomerism is not possible for the title compound, it is a critical consideration for other triazole analogs. For example, 3-amino-1,2,4-triazole can exist in several tautomeric forms, and studies utilizing NMR spectroscopy and X-ray crystallography have been employed to determine the predominant form in solution and in the solid state. rsc.orgrsc.orgnih.gov These investigations are crucial as the tautomeric form of a molecule can significantly influence its chemical reactivity and biological properties. researchgate.net

Computational and Theoretical Studies on 1 4h 1,2,4 Triazol 4 Yl Propan 2 Amine

Quantum Chemical Calculations (e.g., DFT methods) for Electronic Properties and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and conformational preferences of molecules. These calculations provide insights into molecular stability, reactivity, and spectroscopic properties.

For 1,2,4-triazole (B32235) derivatives, DFT methods are commonly used to determine optimized molecular geometries, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) maps. eurjchem.comresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. nih.govzsmu.edu.ua A smaller energy gap suggests higher reactivity. nih.gov NBO (Natural Bond Orbital) analysis can reveal details about charge delocalization and the stability arising from intramolecular electron movements. eurjchem.com

Studies on related N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives using the M06/6-311G(d,p) functional have determined HOMO-LUMO energy gaps ranging from 4.618 eV to 5.637 eV, indicating varying levels of chemical stability among the analogues. nih.govresearchgate.net Such calculations for 1-(4H-1,2,4-triazol-4-yl)propan-2-amine would elucidate its preferred three-dimensional shape, the distribution of electron density across the molecule, and identify the most likely sites for electrophilic and nucleophilic attack.

| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)propanamide | -7.128 | -1.491 | 5.637 |

| 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)propanamide | -6.973 | -1.358 | 5.615 |

| 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propenamide | -7.144 | -2.526 | 4.618 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pensoft.net It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme. eurjchem.comnih.gov

Docking simulations calculate a scoring function, often expressed as binding affinity or binding energy (e.g., in kcal/mol), to estimate the strength of the ligand-target interaction. nih.gov A lower binding energy generally indicates a more stable complex and a higher binding affinity. The simulation also predicts the binding pose, which is the specific conformation and orientation of the ligand within the target's active site. pensoft.net

For various 1,2,4-triazole derivatives, molecular docking studies have been performed against numerous biological targets, including enzymes like c-kit tyrosine kinase and protein kinase B. nih.gov For instance, in a study of triazole-cored acetamides, compounds exhibited excellent binding affinities, with values as low as -176.749 kcal/mol, suggesting strong potential for interaction with the target kinase. nih.gov Such an analysis for this compound would require a specific biological target to be identified, after which its potential binding affinity and pose could be predicted, guiding further experimental investigation.

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Compound 7f (a triazole-acetamide derivative) | c-kit tyrosine kinase | -176.749 |

| Compound 7f (a triazole-acetamide derivative) | Protein Kinase B | -170.066 |

| Compound 7a (a triazole-acetamide derivative) | c-kit tyrosine kinase | -173.411 |

Beyond predicting affinity, docking simulations provide detailed information about the non-covalent interactions between the ligand and the amino acid residues of the target's binding site. These interactions can include hydrogen bonds, hydrophobic interactions, pi-sigma bonds, and van der Waals forces. nih.govmdpi.com

Identifying these key interacting residues is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. For example, docking studies of triazole-based compounds have identified specific interactions, such as pi-sigma bonds with leucine (B10760876) residues and alkyl interactions with cysteine and valine residues within a kinase binding pocket. nih.gov The analysis of the binding site's characteristics—its size, shape, and hydrophobicity—is also a key output of these simulations. mdpi.comnih.gov Applying this to this compound would involve docking it into a relevant protein target and analyzing the resulting complex to map its specific interactions with surrounding amino acids.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. nih.govorientjchem.orgphyschemres.org The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their biological activity. orientjchem.org

QSAR modeling involves developing a mathematical equation that relates the biological activity (e.g., IC₅₀ or MIC values) to calculated molecular properties known as descriptors. researchgate.netresearchgate.net These models are built using a "training set" of compounds with known activities and are then validated using an external "test set" to assess their predictive power. researchgate.netnih.gov Statistical metrics such as the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²) are used to evaluate the model's quality and robustness. researchgate.netmjcce.org.mk

For various series of 1,2,4-triazole derivatives, QSAR models have been successfully developed to predict activities such as antifungal, antibacterial, and anticancer effects. nih.govresearchgate.netmdpi.com For example, a 2D-QSAR model for the anti-pancreatic cancer activity of triazole derivatives yielded a multiple linear regression (MLR) model with a high predictive determination coefficient (R² test) of 0.936, indicating excellent predictive ability. researchgate.net Developing a QSAR model relevant to this compound would require a dataset of structurally similar compounds with measured biological activity against a specific target.

A crucial outcome of QSAR studies is the identification of the key physicochemical descriptors that influence biological activity. These descriptors can be categorized as electronic (e.g., electronegativity, dipole moment), steric (e.g., molecular volume, surface area), topological (e.g., connectivity indices), or hydrophobic (e.g., LogP). physchemres.orgmjcce.org.mk

In studies of 1,2,4-triazole derivatives, descriptors related to connectivity, electronegativity, polarizability, and van der Waals properties have been found to be important for describing antimicrobial activities. mjcce.org.mkmdpi.com For instance, one study on the inhibition of Bacillus subtilis by triazoles found that chemical hardness (η) played a dominating role in modeling the activity. mjcce.org.mkmjcce.org.mksemanticscholar.org Identifying such descriptors helps in understanding the structural requirements for a desired biological effect and provides a clear rationale for designing new, more active compounds.

| Descriptor Type | Descriptor Name | Significance/Property Represented |

|---|---|---|

| Electronic | η (Hardness) | Resistance to change in electron distribution |

| Electronic | Dipole Moment (µ) | Polarity of the molecule |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

| Steric | Molecular Weight (MW) | Size of the molecule |

| Hydrophobic | LogP | Partition coefficient, measure of lipophilicity |

| Topological | Connectivity Indices | Molecular branching and shape |

In Silico Screening and Virtual Library Design

In silico screening and the design of virtual libraries are foundational techniques in modern drug discovery, allowing for the rapid assessment of large numbers of compounds against biological targets. For molecules containing the 1,2,4-triazole scaffold, these methods are employed to predict binding affinities, identify potential inhibitors, and guide the synthesis of novel, more effective derivatives.

The process often begins with the design of a virtual library of compounds. This can be achieved by modifying a core structure, such as the 1,2,4-triazole ring, with various substituents. For instance, researchers have designed libraries of 1,2,4-triazole derivatives based on the structures of known inhibitors like Letrozole and Anastrozole, which target the aromatase enzyme. nih.gov The design incorporates key features, such as phenyl rings and carbonyl groups, to enhance interactions within the enzyme's active site. nih.gov In another study, a virtual library of 112 synthesized 1,2,4-triazole derivatives was screened for potential antioxidant activity against six key enzymes involved in oxidative stress. pensoft.net

Once a library is established, molecular docking is used to predict how each compound might bind to a specific protein target. This technique simulates the interaction between the small molecule (ligand) and the protein's binding site, calculating a score that estimates binding affinity. For example, in a study targeting Mycobacterium tuberculosis, a series of 1,2,4-triazole derivatives were docked into the active site of the cytochrome P450 CYP121 enzyme to explore their potential as antitubercular agents. mdpi.com Similarly, in a search for antimicrobial agents, newly designed triazole compounds were docked against Glucosamine-6-phosphate (GlcN-6-P) synthase, a key enzyme in pathogenic microorganisms. nih.govscienceopen.com The results of these screenings help prioritize which compounds should be synthesized and tested in the lab. For instance, out of 112 triazole derivatives screened for antioxidant properties, 23 were selected for further analysis based on their favorable binding energies. pensoft.netresearchgate.net

Table 1: Examples of In Silico Screening Studies on 1,2,4-Triazole Derivatives

| Target Enzyme/Protein | Number of Compounds Screened | Key Findings | Reference(s) |

|---|---|---|---|

| Enzymes regulating oxidative stress | 112 | Identified 23 compounds with high binding energy for further analysis. | pensoft.netresearchgate.net |

| Human Adenosine (B11128) A2B Protein | Virtual Library | Design of novel derivatives as potential receptor antagonists. | nih.gov |

| Glucosamine-6-phosphate (GlcN-6-P) synthase | Synthesized Library | Compounds showed good binding energy (−10.49 to −5.72 kJ/mol), suggesting potential as inhibitors. | nih.govscienceopen.com |

| Aromatase Enzyme | Designed Library | Docking studies used to understand binding modes of potential anticancer agents. | nih.gov |

| Mycobacterium tuberculosis CYP121 | Synthesized Library | Investigated potential inhibition of a key enzyme for antimycobacterial activity. | mdpi.com |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a more dynamic and detailed view of the compound-target system than molecular docking alone. By simulating the movements of atoms and molecules over time, MD can assess the stability of the predicted binding pose, reveal key intermolecular interactions, and calculate binding free energies. This technique is frequently applied to promising candidates identified through in silico screening.

For 1,2,4-triazole derivatives, MD simulations have been crucial in validating docking results and understanding interaction mechanisms. In the study of potential antioxidant agents, the two most promising compounds from docking were subjected to 100-nanosecond MD simulations to confirm the stability of the ligand-protein complexes. pensoft.net Analysis of parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) indicated that the complexes were highly stable. pensoft.net

Similarly, MD simulations were employed to investigate the binding mechanism of four triazole-based inhibitors (Fluconazole, Voriconazole, Itraconazole, and Posaconazole) with the enzyme CYP51, a key target for antifungal drugs. frontiersin.org These simulations revealed that hydrophobic interactions are the main driving force for the binding of these inhibitors. frontiersin.org In another sophisticated study, 500-nanosecond MD simulations were used to compare the binding of newly designed 4H-1,2,4-triazole derivatives to Tankyrase (TNKS) enzymes, which are targets in cancer therapy. tandfonline.com This extended simulation time provided deep insights into the stability of the complexes and the specific interactions, such as hydrogen bonding and hydrophobic stacking, that contribute to binding. tandfonline.com

Binding free energy calculations, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), are a common component of MD studies. These calculations provide a quantitative estimate of binding affinity that can be compared with experimental data. For the Tankyrase inhibitors, MM-GBSA calculations showed that a newly designed compound had a stronger binding energy (−102.92 kcal/mol for TNKS1) compared to a previously reported inhibitor (−81.89 kcal/mol). tandfonline.com

Table 2: Examples of Molecular Dynamics Simulation Studies on 1,2,4-Triazole Systems

| System Studied | Simulation Time | Force Field / Software | Key Parameters Analyzed | Findings | Reference(s) |

|---|---|---|---|---|---|

| 1,2,4-Triazole derivatives with NO-synthase and NMDA-receptor | 100 ns | GROMACS | RMSD, RMSF, SASA, Rg | Confirmed high stability of the docked complexes. | pensoft.net |

| Triazole inhibitors with CYP51 | Not specified | AMBER | Binding Free Energy (MM-GBSA) | Hydrophobic interactions are the main driving force for binding. | frontiersin.org |

| 4H-1,2,4-triazole derivatives with Tankyrase (TNKS) 1 & 2 | 500 ns | Not specified | Binding Free Energy (MM-GBSA), RMSD, RMSF | Identified a new compound with superior binding energy and stable interactions. | tandfonline.com |

| 1,2,4-Triazole derivatives in aqueous and acid media | Not specified | Not specified | Interaction energies, conformations | Evaluated molecular conformations and interaction stability in different solution environments. | researchgate.net |

Biological Activity Profiles of 1 4h 1,2,4 Triazol 4 Yl Propan 2 Amine and Its Derivatives in Preclinical Models

Antimicrobial Research (In Vitro Studies)

Derivatives of 1,2,4-triazole (B32235) are a cornerstone in the development of new antimicrobial agents, demonstrating a broad range of activities against various pathogenic microorganisms. The structural versatility of the triazole nucleus allows for modifications that can enhance potency and spectrum of activity.

Antibacterial Activity (e.g., against Staphylococcus aureus, Escherichia coli, Bacillus cereus, Pseudomonas aeruginosa)

The antibacterial potential of 1,2,4-triazole derivatives has been demonstrated against a panel of both Gram-positive and Gram-negative bacteria. For instance, novel Schiff bases of 4-amino-5-sulfanyl-4H-1,2,4-triazole-3-yl)methyl]-4-substituted benzamides have shown notable activity against Staphylococcus aureus, with some compounds exhibiting effects comparable to the standard drug ceftriaxone (B1232239). These derivatives also displayed moderate activity against other bacteria.

In other studies, certain 1,2,4-triazole derivatives have been effective against both standard and environmental bacterial strains. For example, specific synthesized compounds from this class were active against Staphylococcus aureus ATCC 29213 and Bacillus cereus ATCC11778. One compound, in particular, showed antibacterial activity higher than penicillin G against Pseudomonas aeruginosa and similar activity against B. cereus. However, effectiveness can be strain-dependent, as some derivatives showed no recognizable antibacterial effect against E. coli. The antibacterial action is often attributed to the type and position of substituent groups on the triazole ring.

Hybrid molecules incorporating the 1,2,4-triazole moiety have also been explored. For example, hybrids of 1,2,4-triazole with quinolone antibacterial agents have been synthesized and show potent antimicrobial effects, particularly against resistant bacterial strains. Similarly, Schiff base derivatives of 1,2,4-triazole have been evaluated, with some demonstrating significant inhibition against Bacillus cereus and Staphylococcus aureus.

| Bacterial Strain | Activity of 1,2,4-Triazole Derivatives | Notes |

| Staphylococcus aureus | Effective inhibition observed in multiple studies. Some derivatives are comparable to standard antibiotics like ceftriaxone and streptomycin. | A common Gram-positive bacterium. |

| Escherichia coli | Activity varies; some derivatives are effective while others show no significant activity. | A common Gram-negative bacterium. |

| Bacillus cereus | Significant inhibition reported, with some derivatives showing activity similar to penicillin G. | A Gram-positive bacterium. |

| Pseudomonas aeruginosa | Notable activity, with some compounds outperforming standard antibiotics like penicillin G. | An opportunistic Gram-negative bacterium. |

Antifungal Activity (e.g., against Candida albicans, Physalospora piricola, Mycobacterium fortuitum, Candida tropicalis)

The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drug discovery, with many clinically used antifungal agents featuring this core structure. Research has shown that derivatives of 1,2,4-triazole exhibit a broad spectrum of antifungal activity.

Numerous studies have confirmed the efficacy of 1,2,4-triazole derivatives against Candida albicans, a common human fungal pathogen. Some synthesized Schiff bases and other derivatives have demonstrated potent anti-candida activity. However, not all derivatives are active, with some studies reporting no positive results against C. albicans. The activity against other Candida species, such as Candida tropicalis, has also been investigated, with some compounds showing moderate antifungal effects.

In the realm of plant pathology, 1,2,4-triazole derivatives have shown significant promise. A series of derivatives containing amino acid fragments exhibited exceptional in vitro antifungal activity against Physalospora piricola, with some compounds showing better efficacy than the commercial fungicide mefentrifluconazole. nih.gov The introduction of amino acid groups appears to enhance the binding affinity to fungal enzymes like 14α-demethylase (CYP51). nih.gov Other novel 1,2,4-triazole derivatives have also demonstrated outstanding activity against P. piricola. nih.gov

While Mycobacterium fortuitum is a bacterium, some azole compounds have been investigated for activity against non-tuberculous mycobacteria. Certain 2,2-disubstituted 1-(1,3-dioxolan-4-ylmethyl)-1H-1,2,4-triazoles have shown antimycobacterial activity comparable to reference standards against Mycobacterium fortuitum. researchgate.net

| Fungal/Mycobacterial Strain | Activity of 1,2,4-Triazole Derivatives | Notes |

| Candida albicans | Many derivatives show potent activity, with some being more effective than fluconazole (B54011). Activity is structure-dependent. | A prevalent human fungal pathogen. |

| Physalospora piricola | Exceptional activity reported for several derivatives, in some cases exceeding that of commercial fungicides. nih.govnih.gov | A plant pathogenic fungus. |

| Mycobacterium fortuitum | Certain derivatives exhibit antimycobacterial activity comparable to reference standards. researchgate.net | A species of non-tuberculous mycobacteria. |

| Candida tropicalis | Moderate antifungal activity has been observed for some derivatives. | An emerging human fungal pathogen. |

Antitubercular Activity (e.g., against Mycobacterium tuberculosis H37Ra, M. phlei, M. smegmatis, M. timereck)

The emergence of drug-resistant tuberculosis has spurred the search for new antitubercular agents, and 1,2,4-triazole derivatives have emerged as a promising class of compounds. A series of pyridine-1,2,4-triazole derivatives were tested in vitro against several mycobacterial strains. mdpi.com

One compound, in particular, demonstrated significant potential, being most active against Mycobacterium tuberculosis H37Ra with a Minimum Inhibitory Concentration (MIC) of 0.976 μg/mL. mdpi.comnih.gov The same compound was also highly active against Mycobacterium pheli (MIC = 7.81 μg/mL) and Mycobacterium timereck (MIC = 62.6 μg/mL). mdpi.comnih.gov Satisfactory results were also obtained with other derivatives against these three strains, with MIC values in the range of 31.25–62.5 μg/mL. mdpi.comnih.gov Interestingly, none of the tested compounds in this series showed promising activity against Mycobacterium smegmatis. mdpi.com

Structural analysis from these studies suggests that the presence of certain substituents, such as a 3,4-dichlorophenyl group, may be crucial for antitubercular activity. The position of substituents on the pyridine (B92270) ring also appears to influence the activity against the tested strains. mdpi.com

| Mycobacterial Strain | Activity of 1,2,4-Triazole Derivatives | Minimum Inhibitory Concentration (MIC) |

| Mycobacterium tuberculosis H37Ra | High activity observed for specific derivatives. mdpi.comnih.gov | As low as 0.976 μg/mL for the most active compound. mdpi.comnih.gov |

| M. phlei | Significant activity reported. mdpi.comnih.gov | 7.81 μg/mL for the most active compound. mdpi.comnih.gov |

| M. smegmatis | No promising activity was found in some studies of pyridine-triazole derivatives. mdpi.com | Not applicable for the mentioned study. |

| M. timereck | Notable activity demonstrated. mdpi.comnih.gov | 62.6 μg/mL for the most active compound. mdpi.comnih.gov |

Antineoplastic and Antiproliferative Investigations (In Vitro Cell Line Studies)

The 1,2,4-triazole scaffold is a key component in several anticancer drugs, and ongoing research continues to explore new derivatives for their potential in oncology. isres.org These compounds have been shown to exert cytotoxic and antiproliferative effects against a variety of cancer cell lines through different mechanisms of action.

Cytotoxicity against Various Cancer Cell Lines (e.g., melanoma, breast cancer, colorectal cancer, leukemia, lung cancer, ovarian cancer)

Derivatives of 1,2,4-triazole have demonstrated a broad range of cytotoxic activities against numerous human cancer cell lines.

Melanoma, Breast, and Colorectal Cancer: Novel synthesized 1,2,4-triazole derivatives of diacetyl betulin (B1666924) were investigated for their antiproliferative properties against A375 (melanoma), MCF-7 (breast cancer), and HT-29 (colorectal cancer) cell lines. One derivative, Bet-TZ1, showed the highest cytotoxicity against the A375 cell line, with lower IC50 values than its precursor. mdpi.com

Leukemia: Synthetic 1,2,4-triazole-3-carboxamide derivatives have shown significant antiproliferative effects in leukemia cell lines in vitro. These compounds were found to induce cell cycle arrest, highlighting their potential as anti-leukemia drugs. researchgate.net

Lung Cancer: A study on 3-alkylsulfanyl-1,2,4-triazole derivatives reported promising antiproliferative activities against lung cancer cell lines. isres.org

Ovarian Cancer: The anticancer effects of 1,2,4-triazole-3-carboxamide derivatives have been evaluated in ovarian cancer cells (OVCAR3 and OVCAR4). The results indicated that these compounds inhibited proliferation and induced cell cycle arrest in vitro. bohrium.com Additionally, other 3-alkylsulfanyl-1,2,4-triazole derivatives have shown promising antiproliferative activities against ovarian cancer cell lines. isres.org

| Cancer Cell Line Type | Activity of 1,2,4-Triazole Derivatives | Key Findings |

| Melanoma (A375) | High cytotoxicity observed for certain betulin-1,2,4-triazole derivatives. mdpi.com | Some derivatives are more potent than their precursors. mdpi.com |

| Breast Cancer (MCF-7) | Antiproliferative activity demonstrated by various derivatives. mdpi.comrsc.org | Potent cytotoxic activity has been reported for some novel compounds. rsc.org |

| Colorectal Cancer (HT-29) | Cytotoxicity has been documented for several 1,2,4-triazole derivatives. mdpi.com | Inhibition of cell proliferation observed in vitro. mdpi.com |

| Leukemia | Significant antiproliferative effects and induction of cell cycle arrest. researchgate.net | Potential for development as anti-leukemia drugs. researchgate.net |

| Lung Cancer | Promising antiproliferative activities have been reported. isres.org | Structure-activity relationships are being explored. isres.org |

| Ovarian Cancer (OVCAR3, OVCAR4) | Inhibition of proliferation and induction of cell cycle arrest. bohrium.com | Moderate to promising antiproliferative activities. isres.org |

Inhibition of Cancer Cell Migration

The ability of cancer cells to migrate is fundamental to tumor invasion and metastasis. Therefore, inhibiting cell migration is a desirable characteristic for potent anticancer agents. Certain betulin-1,2,4-triazole derivatives, such as Bet-TZ1 and Bet-TZ3, have been shown to inhibit the migration of cancer cells. The antimigratory effect was observed in both cancer and non-cancer cell lines, with the unsubstituted 1,2,4-triazole derivative (Bet-TZ1) showing a superior effect. mdpi.com This indicates that the 1,2,4-triazole moiety can contribute to the anti-invasive properties of these compounds, a feature distinct from their direct cytotoxic activity. mdpi.com

Antioxidant Activity Research (In Vitro Assays)

The investigation into the antioxidant properties of 1,2,4-triazole derivatives has gained considerable attention, as oxidative stress is implicated in the pathology of numerous diseases. isres.org Synthetic antioxidants containing the 1,2,4-triazole ring are being explored for their potential to prevent the oxidation of essential biomolecules by neutralizing reactive oxygen species (ROS). isres.orgpensoft.net

The ability of 1,2,4-triazole derivatives to scavenge free radicals is a key measure of their antioxidant potential. Standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS•+) radical scavenging assays are commonly employed to evaluate this capacity. nih.gov

Studies have shown that the substitution pattern on the triazole ring significantly influences scavenging activity. For instance, in an evaluation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP), the AT derivative demonstrated superior scavenging of both DPPH and ABTS•+ radicals. nih.gov This was attributed to the structural characteristics of the phenyl group compared to the pyridyl group. nih.gov Another study on 4H-chromene-containing 1,2,3-triazoles also reported good antioxidant activity through DPPH and hydrogen peroxide radical scavenging methods. nih.gov Similarly, a series of phenol- and pyridine-substituted 1,2,4-triazole derivatives were synthesized, with findings suggesting they hold promise as antioxidant agents. nih.gov

Research on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides showed that derivatives with 4-fluorophenyl, 2,4-difluorophenyl, and 4-fluoro-3-methylphenyl motifs exhibited high interaction with the DPPH radical, with scavenging activity reaching up to 96% after 60 minutes. nih.gov The specific activity of various derivatives is often quantified by their IC50 value, which represents the concentration required to scavenge 50% of the radicals.

Table 1: Free Radical Scavenging Activity of Selected 1,2,4-Triazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Name | Assay | IC50 Value (M) | Source |

|---|---|---|---|

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | DPPH | 1.3 x 10⁻³ ± 0.2 x 10⁻³ | nih.gov |

| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | DPPH | 2.2 x 10⁻³ ± 0.1 x 10⁻³ | nih.gov |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | ABTS•+ | 4.7 x 10⁻⁵ ± 0.1 x 10⁻⁵ | nih.gov |

Other Investigated Biological Activities (Preclinical/In Vitro)

Beyond antioxidant effects, the versatile 1,2,4-triazole scaffold has been incorporated into molecules designed to target a range of other biological processes, demonstrating significant potential in various preclinical and in vitro models.

The 1,2,4-triazole ring is a core component of established antiviral drugs like Ribavirin, which is active against a broad spectrum of RNA and DNA viruses, including hepatitis C. nih.gov This has spurred research into novel derivatives for antiviral applications. nih.gov In recent years, studies have increasingly focused on the antiviral properties of 1,2,4-triazole derivatives against contemporary viral threats. nih.gov

Derivatives of 1,2,4-triazole have been investigated for their activity against Human Immunodeficiency Virus (HIV). One study focused on the development of new non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1, suggesting that the triazole scaffold could be a basis for potent new drugs. nih.gov In an evaluation of newly synthesized 4H- nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidin-5-one derivatives, several compounds demonstrated complete inhibition of HIV-1 proliferation at concentrations between 25 and 50 μg/ml. elsevierpure.com However, not all derivatives show broad-spectrum activity; one study reported that a series of synthesized 1,2,4-triazole derivatives showed no in vitro activity against HIV-1 or HIV-2. researchgate.net Research has also noted the potential of 1,2,4-triazole derivatives against Hepatitis B Virus (HBV). researchgate.net

Table 2: Anti-HIV-1 Activity of Selected 4H- nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidin-5-one Derivatives This table is interactive. You can sort and filter the data.

| Compound | Concentration for Complete Inhibition (μg/ml) | Source |

|---|---|---|

| Compound 22 | 25 | elsevierpure.com |

| Compound 23 | 25 | elsevierpure.com |

A significant body of research has been dedicated to the anticonvulsant potential of 1,2,4-triazole derivatives, driven by the need for new antiepileptic drugs with improved efficacy and fewer side effects. nih.govzsmu.edu.ua Preclinical screening is typically conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in animal models, which represent generalized tonic-clonic and myoclonic seizures, respectively. nih.gov

In one study, a series of N-[1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine esters were synthesized and evaluated. nih.gov Several compounds showed protection against both 6Hz- and MES-induced seizures at a dose of 100 mg/kg, with one derivative, compound 4g, being active in both tests without inducing neurotoxicity. nih.gov Another study synthesized 4-amino-4H-1,2,4-triazole derivatives and found that compounds 3b and 5d were the most active in the MES model. researchgate.net Research has also shown that some 4,5-disubstituted-1,2,4-triazole-3-thione derivatives possess promising anticonvulsant activity in the MES test, exhibiting a fast onset and long duration of action. unifi.it For example, 2-[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone) was found to have anticonvulsant activity exceeding that of the reference drug phenobarbital (B1680315) in a corazole-induced seizure model. zsmu.edu.ua

Table 3: Anticonvulsant Activity of Selected 1,2,4-Triazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class/Name | Test Model | Activity Noted | Source |

|---|---|---|---|

| N-[1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine esters (4a, 4b, 4g) | 6Hz and MES | Active at 100 mg/kg | nih.gov |

| 4-amino-4H-1,2,4-triazole derivatives (3b, 5d) | MES | Most active of the series | researchgate.net |

| 2-[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone) | Corazole-induced seizures | 1.27 times more effective than phenobarbital | zsmu.edu.ua |

Derivatives of 1,2,4-triazole have been scientifically evaluated for their potential to relieve pain and inflammation. researchgate.net Preclinical studies often use the carrageenan-induced paw edema model in rats to assess anti-inflammatory activity and tests such as the acetic acid-induced writhing and hot plate methods to evaluate analgesic effects. researchgate.net

One study investigating three 1,2,4-triazole derivatives found that the compound 5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-(2H)-one was effective in reducing edema induced by carrageenan and decreasing the number of abdominal cramps caused by acetic acid. researchgate.net In a separate study, two newly synthesized triazole derivatives were compared to ibuprofen (B1674241). nih.gov One compound, (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol, showed a maximum edema inhibition of 91%, which was greater than that of ibuprofen (82%). nih.gov This same compound also demonstrated a significant reduction in acetic acid-induced writhing (83%) compared to ibuprofen (71.5%). nih.gov It has been noted that some 1,2,4-triazole derivatives with potent anti-inflammatory activity cause fewer gastrointestinal side effects than reference drugs like indomethacin. nih.gov

Table 4: Anti-inflammatory and Analgesic Activity of Selected 1,2,4-Triazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Name | Test Model | Result | Source |

|---|---|---|---|

| 5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-(2H)-one | Carrageenan-induced paw edema | Decreased edema | researchgate.net |

| 5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-(2H)-one | Acetic acid-induced writhing | Reduced number of cramps | researchgate.net |

| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol | Egg albumin-induced paw edema | 91% inhibition of edema | nih.gov |

| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol | Acetic acid-induced writhing | 83% reduction in writhing | nih.gov |

Neglected tropical diseases such as Chagas disease, caused by Trypanosoma cruzi, and leishmaniasis, caused by Leishmania species, affect millions worldwide and lack effective, safe treatments. nih.govsemanticscholar.org Triazole-containing compounds have been identified as a promising class of agents for antitrypanosomatid drug discovery. nih.gov Azole-based drugs are known to inhibit sterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of sterols in these parasites. researchgate.netrsc.org

A study evaluating 1,2,3-triazole analogues for efficacy against T. cruzi found three derivatives that showed potent activity against the trypomastigote form of the parasite, with IC50 values ranging from 0.21 µM to 2.28 µM, which were 10 to 100 times more potent than the reference drug benznidazole. nih.gov These compounds were also active against the intracellular amastigote form. nih.gov Another series of prenyl 1,2,3-triazoles also displayed antiparasitic activity against both T. cruzi and Leishmania donovani. rsc.org

Table 5: Antitrypanosomatid Activity of Selected 1,2,3-Triazole Derivatives against T. cruzi This table is interactive. You can sort and filter the data.

| Compound | Form of T. cruzi | IC50 Value (µM) | Source |

|---|---|---|---|

| Derivative 1d | Trypomastigote | 0.21 | nih.gov |

| Derivative 1f | Trypomastigote | 1.23 | nih.gov |

| Derivative 1g | Trypomastigote | 2.28 | nih.gov |

| Benznidazole (Reference) | Trypomastigote | 22.79 | nih.gov |

| Derivative 1d | Amastigote | ≤ 6.20 | nih.gov |

| Derivative 1f | Amastigote | ≤ 6.20 | nih.gov |

Structure Activity Relationships Sar of 1 4h 1,2,4 Triazol 4 Yl Propan 2 Amine Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological activity of this class of compounds can be significantly altered by introducing various functional groups at different positions of the core structure. These modifications influence the molecule's steric, electronic, and hydrophobic properties, which in turn affect its interaction with biological targets.

The 1,2,4-triazole (B32235) ring is a key pharmacophore, and its substitution is a primary strategy for activity modulation. frontiersin.org General SAR studies on various 1,2,4-triazole-containing compounds have established several guiding principles that are applicable to this scaffold.

Electronic Effects: The introduction of electron-withdrawing groups, such as nitro (-NO2) or trifluoromethyl (-CF3), has been shown to enhance the antifungal activity of certain triazole derivatives. nih.gov These groups can modulate the pKa of the triazole ring, influencing its ability to coordinate with metallic ions in enzyme active sites, a common mechanism for antifungal triazoles. Halogen atoms like chlorine (-Cl) and fluorine (-F) also serve as effective electron-withdrawing substituents that can increase biological potency. nih.gov

Steric and Positional Effects: The position of the substituent on the triazole ring is crucial. For instance, in some series of antifungal compounds, substituents at specific positions (e.g., the 7-position in triazole-fused benzotriazines) resulted in more effective antifungal activity compared to substitutions at other positions. nih.gov The nature of substituents at the C-3 and C-5 positions of the 4H-1,2,4-triazole ring has been found to significantly affect the chromatographic behavior of these compounds, indicating a substantial impact on their physicochemical properties. researchgate.net For example, compounds featuring a phenyl moiety at C-5 and an alkyl substituent attached via a thiol group at C-3 exhibit a strong response in GC-MS analysis, while thiophen-2-yl or methyl groups at C-5 tend to decrease this response. researchgate.net

Modifications to the propan-2-amine side chain offer another avenue for refining biological activity. While direct SAR studies on the 1-(4H-1,2,4-triazol-4-yl)propan-2-amine scaffold are limited, valuable insights can be drawn from structurally similar analogues, such as derivatives of mefentrifluconazole, which feature a 2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl core. In one such study, a series of derivatives were synthesized by incorporating various amino acid fragments, and their antifungal activities were evaluated. nih.gov

The findings from this study on analogous compounds revealed that the nature of the amino acid fragment plays a significant role in determining antifungal efficacy. For example, compounds 8d (containing a phenylglycine fragment) and 8k (containing a phenylalanine fragment) exhibited exceptional activity against the plant pathogenic fungus Physalospora piricola, with EC50 values of 10.808 µg/mL and 10.126 µg/mL, respectively. nih.gov This suggests that the introduction of specific amino acid moieties can enhance the potency of the parent compound.

Below is a data table summarizing the antifungal activity of selected analogues with modifications to the side chain.

| Compound | Side Chain Modification (R-group) | EC50 (µg/mL) vs P. piricola |

|---|---|---|

| 8a | Isopropyl carbamate | >50 |

| 8b | Isobutyl carbamate | 15.341 |

| 8d | Phenyl (from Phenylglycine) | 10.808 |

| 8k | Benzyl (from Phenylalanine) | 10.126 |

| Mefentrifluconazole (Control) | - | 13.562 |

Data sourced from a study on structurally similar mefentrifluconazole derivatives. nih.gov

Role of Physicochemical Parameters (e.g., Lipophilicity, Electronic Parameters) in Activity Modulation

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical factor influencing a drug's ability to cross biological membranes. nih.gov For triazole derivatives, an optimal level of lipophilicity is necessary; the molecule must be lipid-soluble enough to penetrate cell membranes but also have sufficient aqueous solubility to be transported in biological fluids. mdpi.com Studies on various triazole-containing hybrids have shown that lipophilicity is dependent on the nature of substituents attached to the heterocyclic rings. semanticscholar.org

Quantitative structure-activity relationship (QSAR) studies on related antifungal agents, such as fluconazole (B54011) derivatives, have provided further insight. These studies have shown that biological activity can be correlated with electronic and topological parameters. researchgate.net For example, the energy of the lowest unoccupied molecular orbital (LUMO) and the second-order molecular connectivity index (2χ) were found to be important descriptors of antifungal activity. researchgate.net A lower LUMO energy generally corresponds to a better electron-accepting molecule, which can be crucial for interactions with biological targets.

Development of SAR Hypotheses for Enhanced Efficacy

Based on the available data for 1,2,4-triazole derivatives and their structural analogues, several SAR hypotheses can be formulated to guide the design of more potent this compound derivatives:

Triazole Ring Substitution: The introduction of small, highly electronegative substituents, such as fluorine or chlorine, on the triazole ring is hypothesized to enhance biological activity. These groups can modulate the electronic character of the ring system, potentially improving its interaction with target enzymes, such as cytochrome P450-dependent lanosterol (B1674476) demethylase in fungi.

Side Chain Elaboration: Modifying the propan-2-amine side chain with functional groups capable of forming additional hydrogen bonds or hydrophobic interactions could lead to enhanced binding affinity and, consequently, higher efficacy. The success of incorporating amino acid fragments in structurally related compounds suggests that appending moieties with both hydrogen bond donors/acceptors and specific steric profiles (e.g., aromatic rings) is a promising strategy. nih.gov

Molecular Mechanism of Action and Target Identification

Enzyme Inhibition Studies (In Vitro)

Inhibition of Tyrosinase

The 1,2,4-triazole (B32235) nucleus is a key structural motif in the development of tyrosinase inhibitors. Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and for applications in the food industry to prevent browning.

Various studies have demonstrated that 1,2,4-triazole derivatives can effectively inhibit mushroom tyrosinase. For instance, a series of 1,2,4-triazol-3-ylthio)-N-phenyl acetamide (B32628) derivatives showed potent inhibitory activity, with some compounds exhibiting significantly greater potency than the standard inhibitor, kojic acid. nih.gov One particularly active compound, 9k, displayed an IC50 value of 0.0048 µM, approximately 3500 times more active than kojic acid (IC50 = 16.8320 µM). nih.gov The mechanism of inhibition can vary, with some derivatives acting as mixed-type inhibitors, suggesting they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Kinetic analysis and molecular docking studies suggest that these compounds can chelate the copper ions within the active site of the tyrosinase enzyme, a key interaction for their inhibitory effect. nih.govresearchgate.net

| Compound | Description | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 9k | 1,2,4-triazol-3-ylthio)-N-phenyl acetamide derivative | 0.0048 ± 0.0016 | nih.gov |

| Compound 9 | 1,2,4-triazole hydrazone derivative | 0.9 | researchgate.net |

| Compound 3c | Pyrazole-1,2,4-triazole derivative | 1.02 ± 0.08 | nih.gov |

| Kojic Acid (Standard) | Standard tyrosinase inhibitor | 16.8320 ± 1.1600 | nih.gov |

Inhibition of PI3K/AKT Pathway Components

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. The 1,2,4-triazole scaffold has been incorporated into molecules designed to inhibit components of this pathway. nih.gov

For example, novel hybrids of 1,2,4-oxadiazole (B8745197) and 1,2,3-triazole have been synthesized and shown to possess antiproliferative properties by down-regulating the EGFR/PI3K/mTOR cascade. tandfonline.comresearchgate.net In studies using lung (A549) and colon (Caco-2) cancer cell lines, specific compounds were found to significantly inhibit PI3K gene expression. tandfonline.comresearchgate.net Similarly, 5-pyridinyl-1,2,4-triazole derivatives were found to inhibit Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, which in turn led to a decrease in the phosphorylation levels of downstream effectors, including PI3K and Akt. nih.gov These findings indicate that the triazole core can serve as a valuable framework for developing inhibitors that target key nodes in oncogenic signaling pathways.

| Compound | Description | Mechanism | Effect | Reference |

|---|---|---|---|---|

| Compound 3d | 5-pyridinyl-1,2,4-triazole carboxylic acid derivative | FAK Inhibition | Decreased phosphorylation of PI3K and Akt | nih.gov |

| Compound 5c | 1,2,4-oxadiazole-linked 1,2,3-triazole | EGFR/PI3K/mTOR Inhibition | Inhibited PI3K gene expression by 4.76–8.33 folds | tandfonline.comresearchgate.net |

| Conjugates 15o & 15r | 1,2,4-triazolo-linked bis-indolyl conjugates | Dual PI3K/Tankyrase Inhibition | Reduced expression levels of PI3K-P85 | nih.gov |

Modulation of Protein-Protein Interactions (e.g., Annexin A2–S100A10)

Disrupting pathological protein-protein interactions (PPIs) is a challenging but promising strategy in drug discovery. The 1,2,4-triazole scaffold has been successfully employed to develop small-molecule inhibitors of the interaction between Annexin A2 (AnxA2) and S100A10. nih.govnih.gov This protein complex is implicated in processes such as angiogenesis and tumor metastasis, making it a relevant therapeutic target. nih.gov

Through virtual screening and subsequent chemical synthesis, 3,4,5-trisubstituted 4H-1,2,4-triazoles were identified as moderately potent inhibitors of the AnxA2-S100A10 interaction. nih.govresearchgate.net Further optimization of this triazole series led to the development of compounds with improved potency. For example, 2-[(5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide was shown to effectively disrupt the native complex between AnxA2 and S100A10. nih.govresearchgate.net These studies highlight the utility of the 1,2,4-triazole core as a platform for designing molecules that can effectively modulate complex biological interactions. herts.ac.ukresearchgate.net

| Compound Class | Methodology | Key Finding | Reference |

|---|---|---|---|

| 3,4,5-trisubstituted 4H-1,2,4-triazoles | Virtual Screening & Competitive Binding Assays | Identified as moderately potent inhibitors of the AnxA2-S100A10 interaction. | nih.govnih.gov |

| Optimized Triazole Analogue (Compound 36) | Synthesis and Biochemical Assessment | Demonstrated improved potency and disruption of the native AnxA2-S100A10 complex. | researchgate.net |

Biochemical Pathways Affected by the Compound (e.g., induction of apoptosis)

A significant area of research for 1,2,4-triazole derivatives is their ability to induce apoptosis, or programmed cell death, in cancer cells. This is a key mechanism for many anticancer agents.

Several novel series of 1,2,4-triazole derivatives have been shown to exert antiproliferative effects by inducing apoptosis. scispace.com For instance, certain thiazolo[3,2-b] nih.govnih.govbenthamscience.com-triazoles were found to be potent inducers of the tumor suppressor protein p53 in MCF-7 breast cancer cells. nih.govaun.edu.eg An increase in p53 levels can trigger cell cycle arrest and apoptosis. Molecular docking studies suggested these compounds bind to MDM2, a negative regulator of p53, thereby stabilizing p53 and promoting its pro-apoptotic functions. nih.gov Other studies have shown that betulin-1,2,4-triazole derivatives induce apoptosis by increasing the expression of caspase 9, a key initiator caspase in the intrinsic apoptotic pathway. mdpi.com These findings underscore the potential of the 1,2,4-triazole scaffold in developing new anticancer agents that function by activating cellular death pathways. researchgate.net

| Compound Series | Cancer Cell Line | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| Thiazolo[3,2-b] nih.govnih.govbenthamscience.com-triazoles | MCF-7 (Breast) | Significant antiproliferative activity | Induction of p53 protein levels | nih.gov |

| Betulin-1,2,4-triazole derivatives | A375 (Melanoma) | Induction of nuclear morphological changes | Increased expression of caspase 9 | mdpi.com |

| 5-pyridinyl-1,2,4-triazole derivatives | HepG2 (Liver) | Cell cycle arrest at preG1 and S phases | Inhibition of FAK and downstream pro-survival pathways | nih.gov |

Receptor Binding Studies (if applicable)

The 1,2,4-triazole framework has also been explored for its ability to generate ligands for various receptors. Binding assays are crucial for determining the affinity and selectivity of these compounds for their intended biological targets.

One study detailed the synthesis of several series of 1,2,4-triazole derivatives and evaluated their binding properties on human endothelin (ET) receptors, specifically the ETA and ETB subtypes, which are involved in blood pressure regulation. benthamscience.combenthamdirect.comnih.gov The results from these binding assays, conducted on CHO cells stably expressing the human receptors, showed that some of the tested compounds exhibited affinity for these receptors in the micromolar range. benthamscience.combenthamdirect.com Another area of investigation involves adenosine (B11128) receptors, where novel 1,2,4-triazole derivatives were designed as potential antagonists for the A2B receptor, a target in cancer therapy. researchgate.net These studies demonstrate the versatility of the 1,2,4-triazole scaffold in creating molecules that can bind to specific G-protein coupled receptors and other receptor types. researchgate.net

| Compound Class | Target Receptor | Cell Line | Affinity | Reference |

|---|---|---|---|---|

| [3-(arylmethyl)thio-5-aryl-4H- nih.govnih.govbenthamscience.comtriazol-4-yl]acetic acids | Endothelin A (ETA) & Endothelin B (ETB) | CHO cells | Micromolar range | benthamscience.combenthamdirect.com |

| [5-(arylmethyl)thio-3-aryl-1H- nih.govnih.govbenthamscience.comtriazol-1-yl]acetic acids | Endothelin A (ETA) & Endothelin B (ETB) | CHO cells | Micromolar range | nih.gov |

| S-alkylated mercapto-1,2,4-triazoles | Adenosine A2B | MDA-MB-231 (in vitro cytotoxicity) | IC₅₀ = 3.48 µM (Compound 15) | researchgate.net |

Future Research Directions and Potential Applications in Research Tools

Design of Novel Analogs with Improved Specificity and Potency

A primary avenue for future research lies in the rational design and synthesis of novel analogs of 1-(4H-1,2,4-triazol-4-yl)propan-2-amine. The 1,2,4-triazole (B32235) nucleus is a well-established pharmacophore known for its diverse biological activities, including antifungal, antibacterial, anticonvulsant, and anticancer properties. nih.govnih.gov By systematically modifying the core structure, researchers can aim to enhance the specificity and potency of these compounds for particular biological targets.

Structure-activity relationship (SAR) studies will be crucial in this endeavor. ekb.eg Key modifications could include:

Substitution on the triazole ring: Introducing various functional groups onto the triazole ring can modulate the electronic properties and steric profile of the molecule, potentially leading to improved binding affinity and selectivity.

Alterations to the propan-2-amine side chain: Modifications to the length, branching, and functionalization of the side chain can influence the compound's solubility, pharmacokinetic properties, and interactions with target proteins.

Bioisosteric replacement: Replacing parts of the molecule with bioisosteres—substituents or groups with similar physical or chemical properties—can lead to compounds with enhanced activity or reduced toxicity. The 1,2,4-triazole ring itself can act as a bioisostere for amide bonds, which can be a valuable strategy in drug design. nih.govnih.gov

Interactive Data Table: Potential Modifications for Analog Design